

Torkinib's Selectivity Profile Against PI3K: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **Torkinib** (PP242), a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). **Torkinib** exhibits a high degree of selectivity for mTOR over other members of the phosphoinositide 3-kinase (PI3K) family and the broader protein kinome, making it a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development.

Quantitative Selectivity Profile

Torkinib's inhibitory activity has been quantified against a range of kinases, demonstrating its potent and selective nature. The following tables summarize the half-maximal inhibitory concentration (IC50) values of **Torkinib** against various PI3K isoforms and other selected kinases.

Table 1: Torkinib IC50 Values against PI3K Family Kinases



Kinase	IC50
mTOR	8 nM[1][2][3]
mTORC1	30 nM[1][3]
mTORC2	58 nM[1][3]
p110α	1.96 μM[2], 2 μM[1][3]
p110β	2.2 μM[1][2][3]
p110y	1.27 μM[2], 1.3 μM[1][3]
p110δ	100 nM[1], 102 nM[2]
DNA-PK	408 nM[2], 410 nM[1][3]

Table 2: Torkinib IC50 Values against Other Selected Kinases

Kinase	IC50
Ret	>90% inhibition at 800 nM[1]
ΡΚCα	49 nM[2], >75% inhibition at 800 nM[1]
РКСВІІ	>75% inhibition at 800 nM[1]
JAK2 (V617F)	>75% inhibition at 800 nM[1]
Hck	1.2 μM[1][3]
Scr	1.4 μM[1][3]
VEGFR2	1.5 μM[1][3]
Abl	3.6 μM[1][3]
EphB4	3.4 μM[1][3]
EGFR	4.4 μM[1][3]

As the data indicates, **Torkinib** is a highly potent inhibitor of mTOR with an IC50 of 8 nM.[1][2] [3] It demonstrates significant selectivity for mTOR over the class I PI3K isoforms p110 α ,

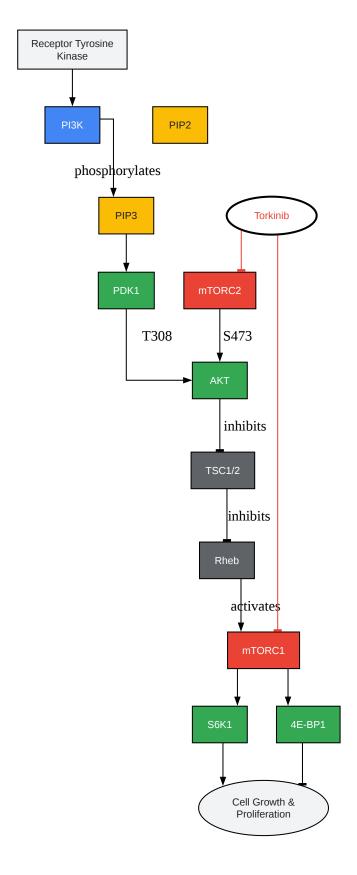


p110β, and p110γ, with IC50 values in the micromolar range.[1][2][3] Notably, **Torkinib** shows higher potency against p110δ and DNA-PK compared to other PI3K isoforms.[1][2] When screened against a large panel of 219 protein kinases, **Torkinib** displayed remarkable selectivity, inhibiting only a few kinases, such as Ret, PKCα, PKCβII, and JAK2V617F, by more than 75% at a concentration 100-fold greater than its mTOR IC50.[1]

Signaling Pathway Context

Torkinib exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2. **Torkinib** is a dual inhibitor of both mTORC1 and mTORC2.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer.





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Figure 1: PI3K/AKT/mTOR Signaling Pathway and Torkinib's sites of action.



Experimental Protocols

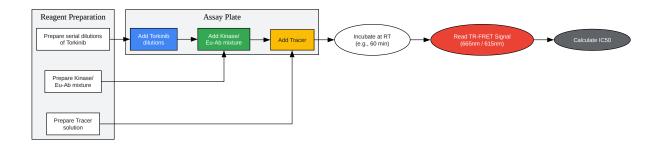
The determination of **Torkinib**'s selectivity profile relies on robust and validated kinase assays. The following sections detail the methodologies for two commonly employed assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[4][5][6]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4][5] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[4]

Workflow:



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Figure 2: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Methodology:



- Compound Preparation: A serial dilution of **Torkinib** is prepared in an appropriate buffer, typically containing DMSO.
- Kinase/Antibody Mixture: The target kinase and the Eu-labeled anti-tag antibody are mixed in the assay buffer.
- Assay Assembly: In a microplate, the **Torkinib** dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled tracer are added.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[4][7]
- Signal Detection: The time-resolved FRET (TR-FRET) signal is read on a plate reader capable of measuring fluorescence at the donor emission wavelength (615 nm) and the acceptor emission wavelength (665 nm).[7]
- Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

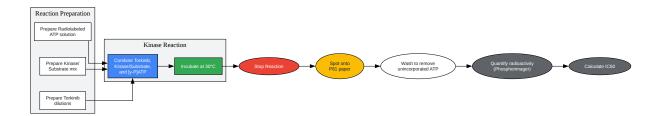
HotSpot™ Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity.[8][9]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [y-32P]ATP or [y-33P]ATP) by a kinase to a specific substrate (peptide or protein).[2][10] The amount of incorporated radioactivity is directly proportional to the kinase activity.

Workflow:





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Figure 3: General workflow for the HotSpot™ Radiometric Kinase Assay.

Detailed Methodology:

- Reaction Setup: The kinase reaction is assembled in a microplate or tubes containing buffer, the kinase, a specific substrate, and varying concentrations of **Torkinib**.[2]
- Initiation: The reaction is initiated by the addition of [y-32P]ATP or [y-33P]ATP.[8]
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.[10]
- Termination: The reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose filter paper (P81) which binds the phosphorylated substrate.[10]
- Washing: The filter paper is washed extensively to remove unincorporated radiolabeled ATP.
 [10]
- Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a phosphorimager or scintillation counter.[3][10]



Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the Torkinib concentration and fitting the data to a dose-response curve.[3]

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